![molecular formula C24H33NO2S B2845056 4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 478041-24-6](/img/structure/B2845056.png)
4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C24H33NO2S and a molecular weight of 399.6 g/mol . This compound is known for its unique structural properties, which include a sulfonamide group attached to a phenyl ring, further substituted with a cyclohexyl group and a pentyl chain .
Preparation Methods
The synthesis of 4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(4-pentylcyclohexyl)aniline under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Scientific Research Applications
4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonamide group . This interaction can inhibit or modulate the activity of these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions .
Comparison with Similar Compounds
4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-methyl-N-[4-(4-butylcyclohexyl)phenyl]benzenesulfonamide: Similar structure but with a butyl chain instead of a pentyl chain.
4-methyl-N-[4-(4-hexylcyclohexyl)phenyl]benzenesulfonamide: Similar structure but with a hexyl chain instead of a pentyl chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO2S/c1-3-4-5-6-20-9-11-21(12-10-20)22-13-15-23(16-14-22)25-28(26,27)24-17-7-19(2)8-18-24/h7-8,13-18,20-21,25H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZQIABKVDIALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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